

# In-Depth Technical Guide: 2-Bromo-5-fluorophenylacetonitrile

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## Compound of Interest

Compound Name: *2-Bromo-5-fluorophenylacetonitrile*

Cat. No.: *B1272632*

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CAS Number: 886761-96-2

A Comprehensive Overview for Researchers and Drug Development Professionals

## Introduction

**2-Bromo-5-fluorophenylacetonitrile** is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a phenyl ring substituted with a bromine atom, a fluorine atom, and a cyanomethyl group, offers multiple reactive sites for the construction of more complex molecules. This technical guide provides a thorough examination of its physicochemical properties, synthesis, spectral data, and potential applications, particularly in the field of drug discovery and development.

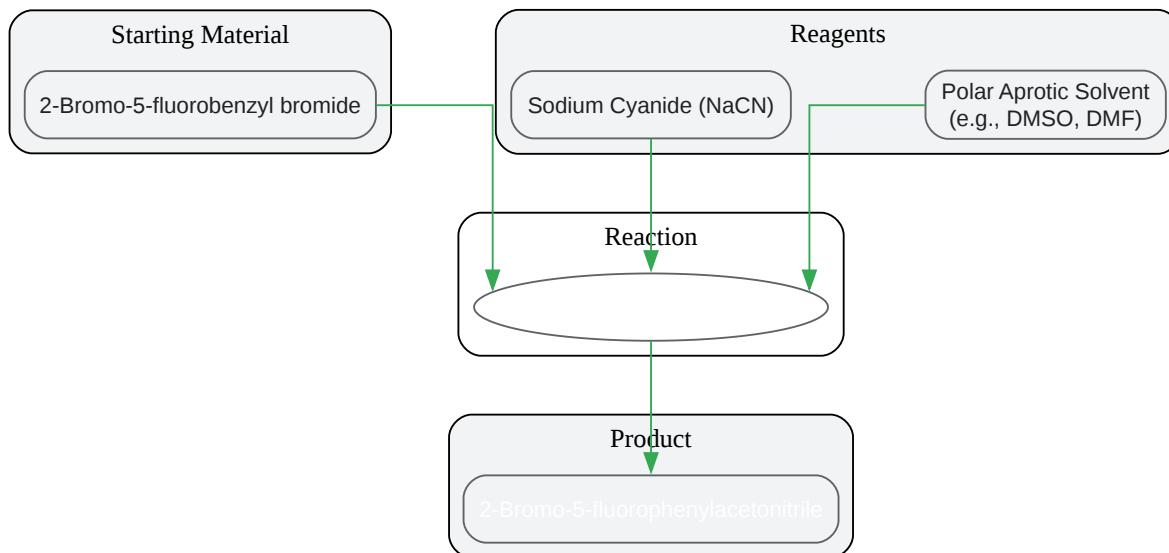
## Physicochemical Properties

A summary of the key physicochemical data for **2-Bromo-5-fluorophenylacetonitrile** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value
CAS Number	886761-96-2
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN
Molecular Weight	214.03 g/mol
Appearance	White to off-white solid
Purity	≥98%
Melting Point	60-62 °C
Boiling Point	144-146 °C

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-5-fluorophenylacetonitrile** is not readily available in peer-reviewed literature, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A general workflow for this transformation is depicted below.



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Figure 1: A generalized synthetic workflow for the preparation of **2-Bromo-5-fluorophenylacetonitrile**.

## Postulated Experimental Protocol

Based on the synthesis of analogous compounds, a representative experimental protocol for the preparation of **2-Bromo-5-fluorophenylacetonitrile** is provided below. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions.

### Materials:

- 2-Bromo-5-fluorobenzyl bromide
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

- Deionized water
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in DMSO.
- Slowly add a solution of 2-bromo-5-fluorobenzyl bromide in a minimal amount of DMSO to the cyanide solution at room temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure **2-Bromo-5-fluorophenylacetonitrile**.

## Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of **2-Bromo-5-fluorophenylacetonitrile**. While a comprehensive set of publicly available spectra is

limited, the expected spectral features are outlined below based on the analysis of structurally similar compounds.

## **<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy**

The proton and carbon nuclear magnetic resonance (NMR) spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts are summarized in Table 2.

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Aromatic Protons: Multiple signals in the range of 7.0-7.8 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.	Aromatic Carbons: Several signals between 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant. The carbon attached to the bromine will also have a distinct chemical shift.
Methylene Protons (-CH <sub>2</sub> CN): A singlet or a doublet (due to coupling with the aromatic fluorine) around 4.0 ppm.	Methylene Carbon (-CH <sub>2</sub> CN): A signal in the range of 20-30 ppm.
Nitrile Carbon (-CN): A characteristic signal around 115-120 ppm.	

## **Infrared (IR) Spectroscopy**

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.

Functional Group	Wavenumber (cm <sup>-1</sup> )
Aromatic C-H stretch	3000-3100
Nitrile (C≡N) stretch	2240-2260
Aromatic C=C stretch	1450-1600
C-F stretch	1000-1400
C-Br stretch	500-600

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ( $M^+$ ) and a characteristic  $M+2$  peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromine atom, the cyanide group, and cleavage of the benzyl moiety.

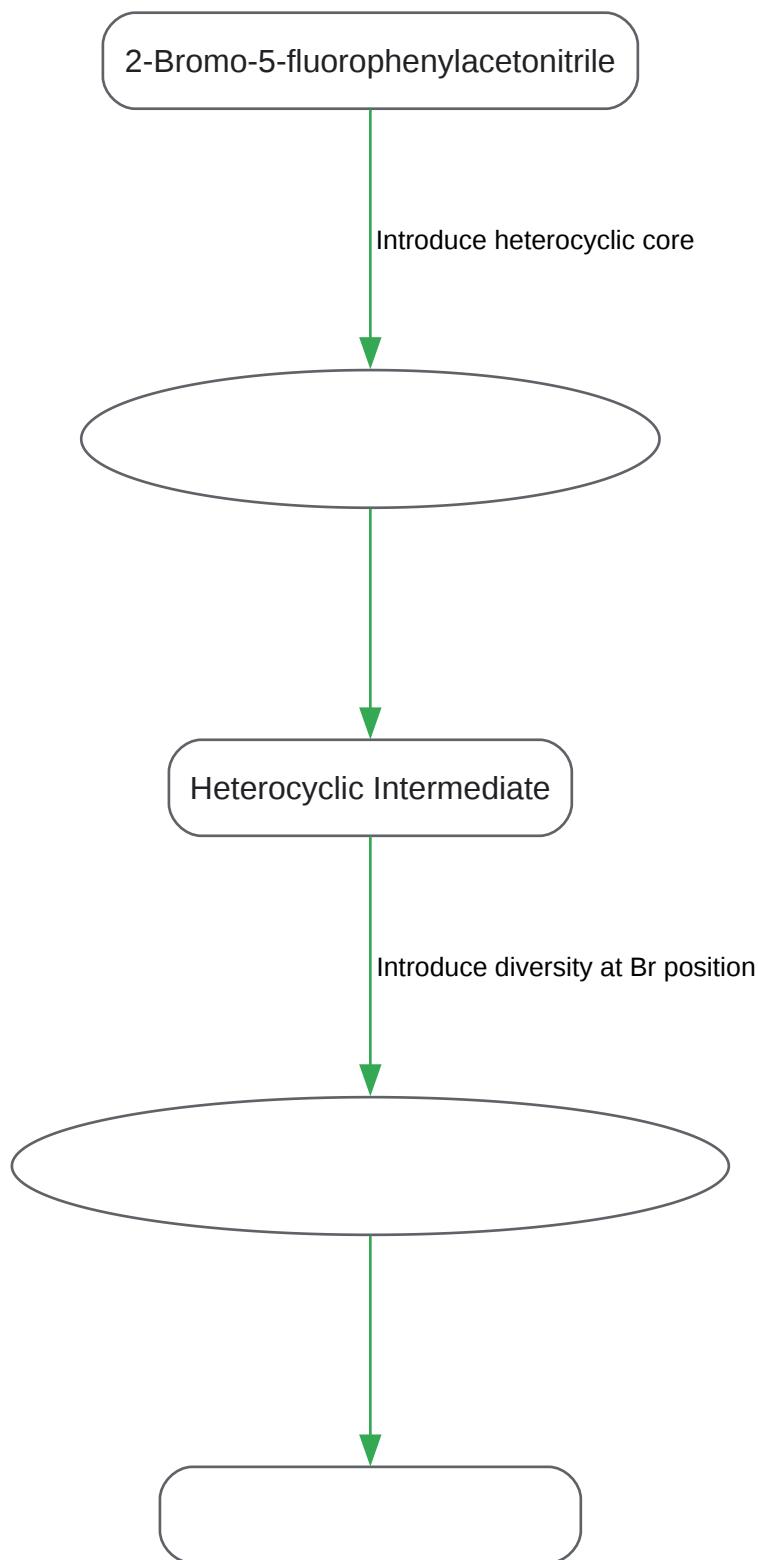
## Applications in Drug Development

Halogenated phenylacetonitrile derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds. The presence of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig aminations) and nucleophilic aromatic substitutions.

While specific examples detailing the use of **2-Bromo-5-fluorophenylacetonitrile** in the synthesis of a marketed drug are not readily available, its structural motifs are found in various classes of therapeutic agents, particularly kinase inhibitors.

## Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors possess a core heterocyclic structure that is often assembled from functionalized aromatic precursors. The phenylacetonitrile moiety can be a precursor to various heterocyclic systems, and the bromo and fluoro substituents provide handles for introducing diversity and modulating the pharmacological properties of the final compounds. A hypothetical workflow illustrating the potential use of **2-Bromo-5-fluorophenylacetonitrile** in the synthesis of a kinase inhibitor is presented below.



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Figure 2: A logical workflow for the potential use of **2-Bromo-5-fluorophenylacetonitrile** in kinase inhibitor synthesis.

This workflow highlights the strategic utility of this compound, where the nitrile group can participate in the formation of a core heterocyclic ring system, and the bromine atom can be subsequently modified to introduce substituents that interact with the target kinase.

## Safety and Handling

**2-Bromo-5-fluorophenylacetonitrile** is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**2-Bromo-5-fluorophenylacetonitrile** is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its well-defined physicochemical properties and multiple reactive sites make it an attractive starting material for the construction of complex molecular architectures. Further research into its applications is likely to uncover new and innovative uses in drug discovery and materials science.

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